(1S)-trans-(alphaR)-cypermethrin
Description
Properties
IUPAC Name |
[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAATUXNTWXVJKI-CMKODMSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058168, DTXSID301034570 | |
| Record name | Theta-cypermethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Theta-Cypermethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71697-59-1, 83860-32-6 | |
| Record name | Theta-cypermethrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71697-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Theta-Cypermethrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83860-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Cyano-3-phenoxybenzyl (1S-(1alpha(S*),3beta))-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083860326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theta-cypermethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Theta-Cypermethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-cyano-3-phenoxybenzyl [1S-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Molecular Configuration
(1S)-trans-(alphaR)-Cypermethrin () features a cyclopropane ring with two chiral centers: the 1st carbon (1S configuration) and the alpha-carbon (alphaR configuration). The trans designation refers to the relative positions of the dichlorovinyl and methyl groups on the cyclopropane ring. This stereochemistry is critical for its insecticidal efficacy and metabolic stability.
Isomer-Specific Activity
Studies on H295R cells demonstrate that stereoisomers like (1R,3R,αS)-cypermethrin induce distinct metabolic disruptions, underscoring the importance of precise stereochemical control during synthesis. For instance, the (1S)-trans-(alphaR) isomer exhibits reduced endocrine-disrupting effects compared to its enantiomers, making its selective preparation environmentally advantageous.
Traditional Synthesis Methods
Reaction Mechanism and Steps
The conventional synthesis involves a two-step process:
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Condensation : Sodium cyanide reacts with phenoxy-benzaldehyde in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) to form α-cyano-3-phenoxybenzyl alcohol.
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Esterification : The alcohol intermediate is treated with DV-acyl chloride (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride) under controlled temperatures (15–35°C) to yield crude cypermethrin.
Key Conditions:
Purification and Yield Optimization
Post-reaction purification involves:
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Liquid-Liquid Separation : Lower-layer wastewater is removed, and the organic phase is washed twice with water.
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Vacuum Distillation : Solvents are evaporated under negative pressure, achieving a final product purity ≥98.5%.
Table 1: Traditional Synthesis Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Reaction Temperature | 15–35°C | |
| Phenoxy-Benzaldehyde Purity | 98.5% | |
| Final Product Purity | ≥98.5% | |
| Yield Coefficient | Improved by 15–20% |
Asymmetric Transformation for Stereochemical Control
Principle of Asymmetric Transformation
The US Patent 5,153,349 describes a method to enrich this compound via second-order asymmetric transformation . This technique exploits the equilibrium between enantiomers in solution, favoring the crystallization of the desired isomer.
Process Steps:
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Epimerization : Crude cypermethrin is dissolved in triethylamine or acetic acid, inducing epimerization at the α-carbon.
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Seeded Crystallization : The solution is seeded with (1S)-trans-(alphaR) crystals, promoting selective crystallization.
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Recrystallization : Repeated recrystallization from solvents like hexane/acetone removes undesired isomers.
Table 2: Asymmetric Transformation Conditions
Temperature and Solvent Effects
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Low Temperatures (0–10°C) : Favor crystallization of the (1S)-trans-(alphaR) isomer due to its lower solubility.
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Polar Solvents : Enhance epimerization rates by stabilizing transition states.
Advanced Purification Techniques
Chromatographic Methods
Florisil and silica gel column chromatography are employed to remove trace impurities, achieving parts-per-million (ppm) levels of phenoxy-benzaldehyde residuals.
Recrystallization Protocols
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Multi-Stage Recrystallization : Increases enantiomeric excess (ee) from 90% to >99%.
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Solvent Ratios : Hexane/ethyl acetate (4:1) optimizes crystal growth and purity.
Comparative Analysis of Methods
Yield and Efficiency
Environmental and Economic Impact
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Waste Reduction : The asymmetric method generates 30% less solvent waste compared to traditional routes.
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Energy Consumption : Vacuum distillation in traditional synthesis consumes 15–20% more energy.
Table 3: Method Comparison
| Metric | Traditional Method | Asymmetric Transformation |
|---|---|---|
| Yield | 98.5% | 80% |
| Stereochemical Purity | 90–95% | ≥99% |
| Solvent Waste | High | Low |
| Energy Use | High | Moderate |
Scientific Research Applications
Agricultural Applications
Crop Protection
(1S)-trans-(alphaR)-cypermethrin is extensively used to protect a wide range of crops:
- Fruits : Effective against pests on apples, grapes, avocados, kiwifruit, pears, and stone fruits.
- Vegetables : Utilized for broccoli, cabbage, cauliflower, kale, lettuce, and tomatoes.
- Field Crops : Applied in canola, cotton, lucerne, maize, and rice cultivation.
The recommended application rates vary based on the target pest and crop type. For instance, it is often applied as a foliar spray or soil treatment to manage pest populations effectively .
Case Study: Efficacy in Cotton Farming
A study conducted in cotton fields demonstrated that this compound significantly reduced populations of cotton bollworm (Helicoverpa armigera) when applied at recommended rates. The results indicated a reduction in pest damage by over 70%, showcasing its effectiveness as a key component of integrated pest management strategies .
Veterinary Applications
Ectoparasiticide Use
In veterinary medicine, this compound is employed as an ectoparasiticide for livestock. It is commonly used to control external parasites such as ticks and fleas on cattle and sheep. The compound can be applied as a pour-on formulation or as part of a dip solution.
Case Study: Efficacy in Cattle
Research involving the application of this compound on cattle showed a significant decrease in tick infestation rates within 48 hours post-application. This rapid action highlights its utility in maintaining animal health and productivity .
Public Health Applications
This compound is also utilized in public health initiatives to control mosquito populations that transmit diseases such as malaria and dengue fever. It can be applied in residential areas as well as in vector control programs.
Case Study: Mosquito Control Programs
In urban settings where mosquito-borne diseases are prevalent, this compound has been deployed in fogging operations. Studies indicate that such interventions have led to a significant reduction in adult mosquito populations by up to 90% within treated areas .
Environmental Considerations
While this compound is effective against target pests, its environmental impact has been scrutinized. Research indicates potential toxicity to non-target aquatic organisms at certain concentrations. Therefore, guidelines for its use emphasize adherence to recommended application rates to minimize ecological risks .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Agriculture | Crop protection for fruits & vegetables | Up to 70% reduction in pest damage observed |
| Veterinary | Ectoparasiticide for livestock | Significant decrease in tick infestations |
| Public Health | Mosquito control | Up to 90% reduction in adult mosquito populations |
Mechanism of Action
(1S)-trans-(alphaR)-cypermethrin is compared with other pyrethroids such as permethrin, deltamethrin, and fenvalerate. While all these compounds share a similar mode of action, this compound is unique in its stereoisomeric form, which enhances its potency and efficacy. The specific stereochemistry of this compound allows for better binding to insect sodium channels, making it more effective at lower doses compared to its counterparts.
Comparison with Similar Compounds
- Permethrin
- Deltamethrin
- Fenvalerate
- Cyfluthrin
These compounds are also widely used in pest control but differ in their chemical structure, potency, and spectrum of activity.
Biological Activity
(1S)-trans-(alphaR)-cypermethrin is a synthetic pyrethroid insecticide widely used for pest control in agriculture and public health. Its biological activity is primarily linked to its effects on the nervous system of target organisms, particularly insects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, metabolic pathways, and environmental impacts.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a cyano group and multiple chlorine atoms. The molecular formula is C22H19Cl2NO3, and it exhibits a high degree of lipophilicity, contributing to its efficacy as an insecticide.
The primary mechanism of action for this compound involves the modulation of sodium channels in neuronal membranes. It binds to voltage-gated sodium channels, causing prolonged opening and delayed inactivation. This results in increased neuronal excitability, leading to paralysis and death in insects .
Key Effects:
- Neurotoxicity : Prolonged activation of sodium channels leads to hyperexcitation of neurons.
- Paralysis : Insects exhibit symptoms such as tremors and eventual paralysis due to disrupted neurotransmission.
Toxicological Profile
The toxicity of this compound varies among different species. It is particularly toxic to aquatic organisms and insects but shows lower toxicity to mammals at typical exposure levels.
Toxicity Data:
- LC50 Values : The lethal concentration for 50% of test organisms varies; for example, it has been reported to be highly toxic to fish and aquatic invertebrates .
- Teratogenic Effects : Studies indicate that high doses can lead to craniofacial abnormalities in developing embryos, highlighting potential teratogenic effects .
Metabolism and Degradation
The metabolism of this compound occurs primarily through hydrolysis by esterases and oxidation by cytochrome P450 enzymes. In rats, studies have shown that the degradation rates differ significantly between its enantiomers:
| Enantiomer | Vmax (nM/min/mg protein) | CLint (mL/min/mg protein) | Km (nM) |
|---|---|---|---|
| (+)-(1R-cis-αS)-CP | 5105.22 ± 326.26 | 189.64 | Similar |
| (-)-(1S-cis-αR)-CP | 9308.57 ± 772.24 | 352.19 | Similar |
These findings indicate that the (-)-(1S-cis-αR) enantiomer is metabolized more rapidly than its active counterpart .
Environmental Impact
This compound poses significant risks to non-target species, particularly aquatic ecosystems. It has low aqueous solubility and is persistent in sediment and water, leading to bioaccumulation:
- Aquatic Toxicity : Highly toxic to fish; rapid knockdown action observed within minutes .
- Soil Persistence : Residues can remain in soil for extended periods, affecting soil-dwelling organisms.
Case Study 1: Aquatic Toxicity Assessment
A study assessed the impact of this compound on various aquatic species. The results indicated significant mortality rates among fish populations exposed to sub-lethal concentrations over extended periods.
Case Study 2: Teratogenic Effects
Research involving zebrafish embryos demonstrated that exposure to this compound resulted in notable developmental abnormalities at concentrations approaching LC50 levels .
Q & A
Basic Research Questions
Q. How can researchers determine the enantiomeric purity of (1S)-trans-(alphaR)-cypermethrin in synthesized samples?
- Methodological Answer : Use stereoselective analytical techniques such as chiral chromatography (e.g., chiral HPLC or GC) with columns like Chiralcel OD-H or equivalents. Validate the method using standards of known stereochemistry and quantify enantiomer ratios via peak area integration. Polarimetric detection or circular dichroism spectroscopy can supplement chromatographic data .
Q. What validated protocols exist for quantifying this compound in biological matrices?
- Methodological Answer : Gas chromatography with electron capture detection (GC-ECD) is widely used. Sample preparation involves liquid-liquid extraction (LLE) with hexane:acetone (4:1) and cleanup via Florisil columns. Method validation should include recovery studies (≥85%), limit of detection (LOD < 0.01 ppm), and inter-day precision (RSD < 15%) .
Q. How does pH influence the environmental degradation of this compound in aquatic systems?
- Methodological Answer : Conduct controlled hydrolysis studies at pH 4–9, monitoring degradation via LC-MS/MS. Under alkaline conditions (pH > 8), ester cleavage dominates, producing 3-phenoxybenzoic acid (3-PBA) and dichlorovinyl derivatives. Acidic conditions favor photodegradation; use UV-Vis irradiation (λ = 254 nm) to simulate sunlight effects .
Advanced Research Questions
Q. How can physiologically based pharmacokinetic (PBPK) modeling resolve contradictions in trans-cis isomer toxicity data?
- Methodological Answer : Develop a compartmental model incorporating isomer-specific absorption rates (trans-isomers: kₐ = 2.5 h⁻¹; cis-isomers: kₐ = 1.8 h⁻¹) and metabolic clearance via esterases. Validate against urinary metabolite data (e.g., cis/trans-DCCA ratios) from human exposure studies. Adjust for species-specific cytochrome P450 activity in non-target organisms .
Q. What experimental designs address discrepancies in neurotoxic effects reported across in vitro and in vivo studies?
- Methodological Answer : Use patch-clamp electrophysiology on rat dorsal root ganglia to measure sodium channel inhibition (IC₅₀ for this compound ≈ 12 nM). Compare with in vivo neurobehavioral assays (e.g., rotorod tests) under controlled exposure (0.5–2 mg/kg). Apply mixed-effects models to account for inter-individual variability .
Q. How can researchers optimize extraction efficiency for this compound in lipid-rich tissues?
- Methodological Answer : Use accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1) at 100°C and 1500 psi. Post-extraction, perform gel permeation chromatography (GPC) to remove lipids. Spike deuterated analogs (e.g., cypermethrin-d₆) to correct matrix effects during LC-MS/MS analysis .
Q. What statistical approaches are recommended for analyzing non-linear degradation kinetics in soil?
- Methodological Answer : Fit data to first-order kinetics with Arrhenius correction for temperature (Eₐ ≈ 45 kJ/mol). Use Bayesian hierarchical models to account for spatial heterogeneity in soil organic carbon (SOC) content. Report degradation half-lives (DT₅₀) with 95% credible intervals .
Data Interpretation & Contradiction Management
Q. How should researchers reconcile conflicting reports on this compound bioaccumulation in fish?
- Methodological Answer : Conduct species-specific bioconcentration factor (BCF) studies under OECD 305 guidelines. Measure log Kow (3.7–4.2) and correlate with metabolic rate constants (kₘ) in liver microsomes. Differences may arise from CYP3A4 isoform variability; use RNA-seq to identify detoxification pathway polymorphisms .
Q. What criteria validate the use of surrogate metabolites (e.g., 3-PBA) in human exposure assessments?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
